molecular formula C4H4F4O2 B1463726 2,2-Difluoroethyl difluoroacetate CAS No. 1300698-74-1

2,2-Difluoroethyl difluoroacetate

Cat. No.: B1463726
CAS No.: 1300698-74-1
M. Wt: 160.07 g/mol
InChI Key: HEYLFMWPYXSIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoroethyl difluoroacetate is an organic compound with the molecular formula C4H4F4O2 It is a fluorinated ester, characterized by the presence of two difluoroethyl groups attached to an acetate moiety

Scientific Research Applications

2,2-Difluoroethyl difluoroacetate has several applications in scientific research:

Safety and Hazards

2,2-Difluoroethyl difluoroacetate is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoroethyl difluoroacetate typically involves the reaction of 2,2-difluoroethanol with difluoroacetic acid or its derivatives. One common method includes the esterification of 2,2-difluoroethanol with difluoroacetic acid in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the transesterification of 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate with difluoroacetic acid . These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl difluoroacetate
  • Methyl difluoroacetate
  • Ethyl bromodifluoroacetate
  • Ethyl chlorodifluoroacetate

Comparison: 2,2-Difluoroethyl difluoroacetate is unique due to the presence of two difluoroethyl groups, which impart distinct chemical properties compared to its analogs. For instance, ethyl difluoroacetate and methyl difluoroacetate have only one difluoroethyl group, affecting their reactivity and applications .

Properties

IUPAC Name

2,2-difluoroethyl 2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2/c5-2(6)1-10-4(9)3(7)8/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYLFMWPYXSIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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